n-(Cyanomethyl)-2,2-diphenylacetamide

Descripción

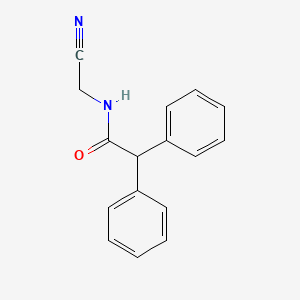

N-(Cyanomethyl)-2,2-diphenylacetamide is a substituted acetamide derivative characterized by a 2,2-diphenylacetamide backbone with a cyanomethyl (-CH2CN) group attached to the amide nitrogen.

Propiedades

IUPAC Name |

N-(cyanomethyl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c17-11-12-18-16(19)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKQDCPAQGSHRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282808 | |

| Record name | n-(cyanomethyl)-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22192-91-2 | |

| Record name | NSC28073 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(cyanomethyl)-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-2,2-diphenylacetamide can be achieved through several methods. One common approach involves the reaction of 2,2-diphenylacetic acid with cyanomethylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions: N-(Cyanomethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of nitrile oxides.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(Cyanomethyl)-2,2-diphenylacetamide has several applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(Cyanomethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Comparación Con Compuestos Similares

Structural Variations and Key Features

The following table summarizes structural analogs of N-(cyanomethyl)-2,2-diphenylacetamide and their distinguishing substituents:

Physicochemical Properties

- Morpholine sulfonyl derivatives (e.g., ) exhibit improved solubility due to the sulfonyl group’s polarity.

- Crystal Packing: 2,2-Diphenylacetamide forms a monoclinic lattice with dihedral angles of ~85° between phenyl rings, influenced by N-H⋯O hydrogen bonds . Substituted analogs (e.g., 4-chlorophenyl) introduce steric and electronic effects, altering packing efficiency and melting points.

Actividad Biológica

n-(Cyanomethyl)-2,2-diphenylacetamide, also known by its CAS number 22192-91-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a cyanomethyl group attached to a diphenylacetamide structure, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may modulate pathways involved in inflammation and cell signaling through the generation of reactive oxygen species (ROS) and interference with enzyme activities critical for cell proliferation and survival.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on available research:

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibition zones in disk diffusion assays, indicating its potential as a therapeutic agent against infections.

- Anti-inflammatory Mechanism : In vitro assays using macrophage cultures revealed that treatment with this compound led to a significant decrease in nitrite production and pro-inflammatory cytokines (IL-1β and TNFα) at non-cytotoxic concentrations. This suggests that the compound may act by modulating inflammatory pathways effectively .

- Antitumor Potential : Research focusing on the cytotoxic effects of this compound on cancer cell lines indicated that it could induce apoptosis in certain tumor cells. The mechanism appears to involve ROS generation leading to oxidative stress, which is known to trigger programmed cell death pathways.

Comparative Analysis

To further understand the efficacy of this compound, it is beneficial to compare it with structurally similar compounds. The following table highlights some comparative aspects:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1. 2-Cyano-N-phenylacetamide | Similar diphenyl structure | Moderate anti-inflammatory effects |

| 2. N-(Cyanomethyl)-benzamide | Lacks diphenyl group | Lower antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(Cyanomethyl)-2,2-diphenylacetamide, and how can reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic acyl substitution, typically involving 2,2-diphenylacetyl chloride and cyanomethylamine in a solvent like dichloromethane. Triethylamine is used to neutralize HCl byproducts. Reaction optimization (e.g., temperature, stoichiometry) is critical for yields >75% .

- Key parameters : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (retention time ~12.5 min, C18 column) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H NMR : Expect signals at δ 7.3–7.5 ppm (aromatic protons), δ 4.1 ppm (CH2CN), and δ 3.8 ppm (amide NH). 13C NMR should show carbonyl (δ ~168 ppm) and nitrile (δ ~118 ppm) peaks .

- Mass Spectrometry : ESI-MS typically displays [M+H]+ at m/z 327.2 (calculated for C20H17N2O). IR confirms amide (1650 cm⁻¹) and nitrile (2240 cm⁻¹) groups .

Q. How does the cyanomethyl group influence the compound’s solubility and stability?

- Solubility : The polar cyanomethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) but reduces aqueous solubility. LogP ~2.5 (predicted via ChemDraw) .

- Stability : Hydrolysis of the nitrile group under acidic/basic conditions requires storage at neutral pH and low temperature (4°C) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodology : Use single-crystal X-ray diffraction (SHELX suite) to determine torsional angles between phenyl rings and the acetamide backbone. For example, dihedral angles of ~85° between aromatic planes suggest hindered rotation, as seen in 2,2-diphenylacetamide derivatives .

- Data interpretation : Hydrogen bonding (N–H⋯O, C–H⋯N) stabilizes the crystal lattice, with R22(8) ring motifs observed in analogous structures .

Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Case study : If IC50 values for enzyme inhibition vary between batches, analyze impurities via LC-MS (e.g., residual starting materials or hydrolysis products). Compare with structurally similar compounds like N-(5-chloro-2-methoxyphenyl)-2,2-diphenylacetamide, where chloro/methoxy substituents modulate activity .

- Statistical tools : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with bioactivity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Docking studies : Employ AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). The cyanomethyl group may occupy a hydrophobic pocket, while the diphenylacetamide backbone mimics arachidonic acid’s conformation .

- Validation : Cross-reference with experimental IC50 data and mutagenesis studies (e.g., Kcat changes upon residue substitution) .

Methodological Challenges and Solutions

Q. How to optimize synthetic protocols to minimize byproducts like N-alkylated derivatives?

- Solution : Use a large excess of cyanomethylamine (2.5 equiv) and low temperatures (0–5°C) to suppress competing alkylation. Monitor byproducts via GC-MS .

Q. What analytical approaches resolve overlapping NMR signals in structurally similar impurities?

- Advanced techniques : 2D NMR (COSY, HSQC) distinguishes coupling between NH and CH2CN protons. For example, NOESY can confirm spatial proximity of cyanomethyl and phenyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.